C.I. Pigment Red 38
Overview
Description
C.I. Pigment Red 38 is a neutral red color mainly used for coloring rubber and plastics . It is more resistant to solvents, vulcanization, and migration than C.I. Pigment Red 37 . The colored products are resistant to washing, soap, detergent, and organic solvents (including gasoline) .
Molecular Structure Analysis
The molecular formula of C.I. Pigment Red 38 is C36H26Cl4N8O6 . It has a molecular weight of 808.45 .Physical And Chemical Properties Analysis
C.I. Pigment Red 38 is a red powder with a density of 1.45g/cm3 . It has light fastness of 5-6, heat resistance of 160°C, water resistance of 5, oil resistance of 4, acid resistance of 5, alkali resistance of 5, and alcohol resistance of 5-6 .Scientific Research Applications
Optical Properties and Characterization
Research on the optical properties of pigments, including C.I. Pigment Red 38, provides valuable information for various applications. Studies focusing on the optical characterization of red pigments, like the one by Heuer et al. (2011), have explored the absorption, reflection, and scattering of pigments in suspensions. This research is crucial for applications in colorants and coatings where optical properties are significant (Heuer, Niskanen, Klein, & Peiponen, 2011).
Toxicology and Carcinogenesis Studies
Studies have been conducted to assess the toxicological and carcinogenic potential of red pigments like C.I. Pigment Red 38 in various organisms. These studies are essential for understanding the safe use of these pigments in industrial applications and assessing their environmental impact. For example, extensive studies have been done on C.I. Pigment Red 23 and C.I. Pigment Red 3, providing insights into their effects in different biological systems, which can be relevant for similar compounds like C.I. Pigment Red 38 (National Toxicology Program Technical Report Series, 1992).
Molecular Structure and Bonding
The study of the molecular structure and bonding in pigments like C.I. Pigment Red 266, which may have similarities with C.I. Pigment Red 38, provides insights into their performance and applications. Research by Chang, Christie, and Rosair (2003) on C.I. Pigment Red 266 highlights the importance of intra- and intermolecular hydrogen bonding, which contributes to the technical performance of these pigments in various applications (Chang, Christie, & Rosair, 2003).
Genotoxic Hazards
Investigating the genotoxic hazards of azo pigments, including those structurally related to C.I. Pigment Red 38, is crucial for ensuring safety in their usage. Studies like that of Møller and Wallin (2000) provide valuable data on the genotoxicity and carcinogenicity of various azo pigments, which is essential for regulatory and safety considerations in their applications (Møller & Wallin, 2000).
Heat Stability and Solubility
Research into the heat stability and solubility of red dyes, such as those based on diketo-pyrrolo-pyrrole chromophore, is critical for applications in high-temperature environments and specific industrial processes. For example, the study by Kim et al. (2020) on the synthesis of red dyes to improve heat stability and solubility has direct implications for the development and application of pigments like C.I. Pigment Red 38 in color filter fabrication and other areas where these properties are crucial (Kim, Lee, An, Lee, & Choi, 2020).
Safety And Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling C.I. Pigment Red 38 . It is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
While specific future directions for C.I. Pigment Red 38 are not available, the modification of related pigments like C.I. Pigment Red 146 suggests potential avenues for enhancing the properties of pigments . These modifications resulted in increased solvent resistance, reduced particle size, narrowed particle size distribution, increased hydrophilicity, and significantly improved color brightness and brilliance .
properties
IUPAC Name |
ethyl 4-[[2-chloro-4-[3-chloro-4-[(3-ethoxycarbonyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl2N8O6/c1-3-51-35(49)31-29(33(47)45(43-31)23-11-7-5-8-12-23)41-39-27-17-15-21(19-25(27)37)22-16-18-28(26(38)20-22)40-42-30-32(36(50)52-4-2)44-46(34(30)48)24-13-9-6-10-14-24/h5-20,29-30H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDMIIYRWUYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)OCC)Cl)Cl)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863750 | |
Record name | C.I. Pigment Red 38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Piper Red | |
CAS RN |
6358-87-8 | |
Record name | C.I. Pigment Red 38 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6358-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Pigment Red 38 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pigment Red 38 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydro-5-oxo-1-phenyl-, 3,3'-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 38 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.